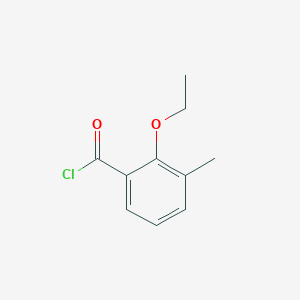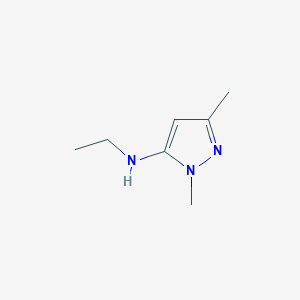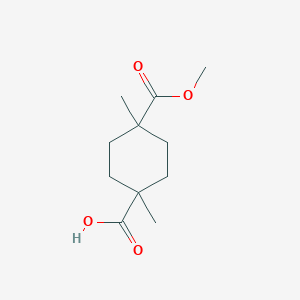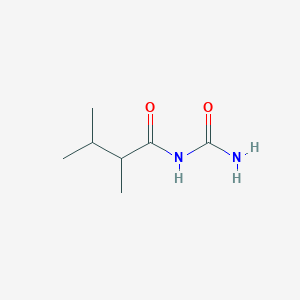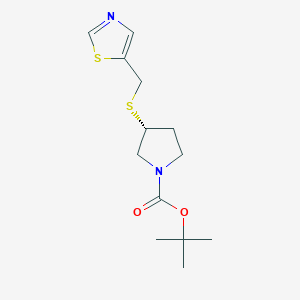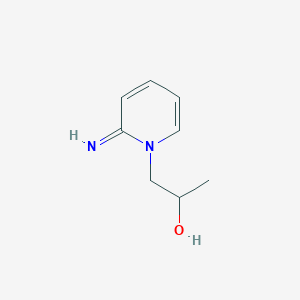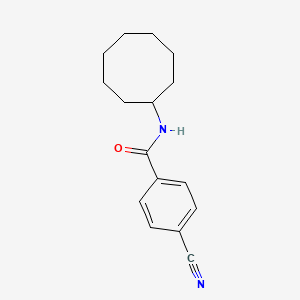
4-cyano-N-cyclooctylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-cyclooctylbenzamide is an organic compound with the molecular formula C16H20N2O It is characterized by a benzamide core substituted with a cyano group at the para position and a cyclooctyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-cyclooctylbenzamide typically involves the reaction of 4-cyanobenzoyl chloride with cyclooctylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-cyclooctylbenzamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products
Oxidation: 4-cyanobenzoic acid.
Reduction: 4-aminomethyl-N-cyclooctylbenzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-cyano-N-cyclooctylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-cyano-N-cyclooctylbenzamide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The cyano group can act as a hydrogen bond acceptor, while the cyclooctyl group provides hydrophobic interactions with non-polar regions of proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-cyclohexylbenzamide: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
4-cyano-N-phenylbenzamide: Similar structure but with a phenyl group instead of a cyclooctyl group.
Uniqueness
4-cyano-N-cyclooctylbenzamide is unique due to the presence of the cyclooctyl group, which provides distinct steric and electronic properties compared to other similar compounds. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
721405-90-9 |
|---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
4-cyano-N-cyclooctylbenzamide |
InChI |
InChI=1S/C16H20N2O/c17-12-13-8-10-14(11-9-13)16(19)18-15-6-4-2-1-3-5-7-15/h8-11,15H,1-7H2,(H,18,19) |
InChI Key |
DCZBMAHKCLFHOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=C(C=C2)C#N |
solubility |
>38.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


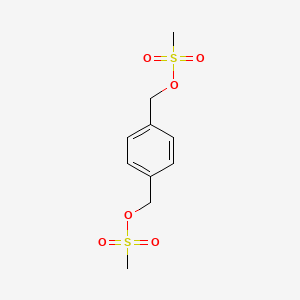
![(6-Fluorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13968464.png)
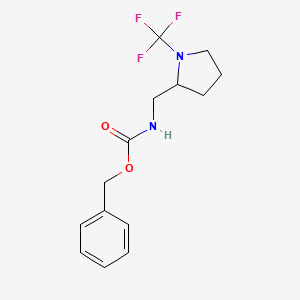
![Naphtho[1,2-d]thiazolium, 2-[2-[[3-(2-carboxyethyl)-6-methoxy-2(3H)-benzothiazolylidene]methyl]-1-butenyl]-1-methyl-, iodide](/img/structure/B13968476.png)

